molecular formula C13H19NO B2879728 2-(Benzyloxy)-3,3-dimethylcyclobutan-1-amine CAS No. 2253630-44-1

2-(Benzyloxy)-3,3-dimethylcyclobutan-1-amine

Cat. No.: B2879728
CAS No.: 2253630-44-1
M. Wt: 205.301
InChI Key: HRXWNJURGNORRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-3,3-dimethylcyclobutan-1-amine is an organic compound with the molecular formula C13H19NO It is a cyclobutane derivative that features a phenylmethoxy group and a dimethyl substitution on the cyclobutane ring

Scientific Research Applications

2-(Benzyloxy)-3,3-dimethylcyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3,3-dimethylcyclobutan-1-amine typically involves the reaction of cyclobutanone with phenylmethanol in the presence of a base to form the phenylmethoxycyclobutane intermediate. This intermediate is then subjected to reductive amination using an amine source and a reducing agent such as sodium cyanoborohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3,3-dimethylcyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and others.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted amines, ethers.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3,3-dimethylcyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-phenylmethoxycyclobutan-1-amine: Similar structure but with different substitution patterns.

    2,2-Dimethyl-3-phenylmethoxycyclobutan-1-amine: Another cyclobutane derivative with variations in the substitution positions.

Uniqueness

2-(Benzyloxy)-3,3-dimethylcyclobutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3,3-dimethyl-2-phenylmethoxycyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(2)8-11(14)12(13)15-9-10-6-4-3-5-7-10/h3-7,11-12H,8-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXWNJURGNORRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1OCC2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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